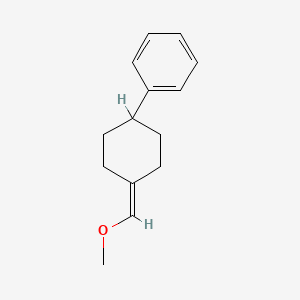
4-Phenyl-1-(methoxymethylene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methoxymethylene)cyclohexyl)benzene is an organic compound with the molecular formula C14H18O It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a methoxymethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethylene)cyclohexyl)benzene typically involves the following steps:
Formation of the Methoxymethylene Group: This can be achieved by reacting formaldehyde with methanol in the presence of an acid catalyst to form methoxymethanol.
Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reaction: The methoxymethylene group is then introduced to the cyclohexylbenzene through a substitution reaction, often using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-(Methoxymethylene)cyclohexyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and substitution reactions.
Purification: The product is purified using techniques like distillation and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
(4-(Methoxymethylene)cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of (4-(Formyl)cyclohexyl)benzene.
Reduction: Formation of (4-(Hydroxymethyl)cyclohexyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
(4-(Methoxymethylene)cyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(Methoxymethylene)cyclohexyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- (4-(Methoxymethyl)cyclohexyl)benzene
- (4-(Methoxy)cyclohexyl)benzene
- (4-(Methyl)cyclohexyl)benzene
Uniqueness
(4-(Methoxymethylene)cyclohexyl)benzene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
[4-(methoxymethylidene)cyclohexyl]benzene |
InChI |
InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
InChIキー |
QAVZOXURLIJQDQ-UHFFFAOYSA-N |
正規SMILES |
COC=C1CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















